N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
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Overview
Description
N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzoic acid with hydroxylamine . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide include:
- 4-(pyridin-3-ylmethoxy)benzoic acid
- N’-hydroxybenzene-1-carboximidamide
- 4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
Uniqueness
N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets . This versatility makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
145259-50-3 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(16-17)11-3-5-12(6-4-11)18-9-10-2-1-7-15-8-10/h1-8,17H,9H2,(H2,14,16) |
InChI Key |
YMUFVUPCVBRWGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N |
Isomeric SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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